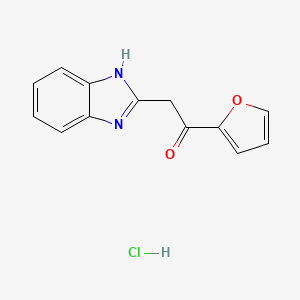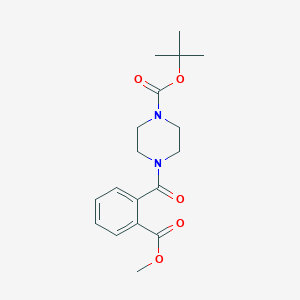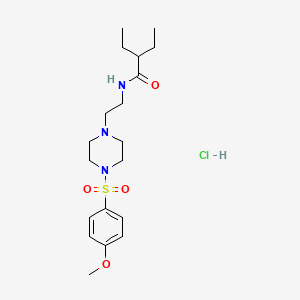
Dimethyl 6-chloroquinoline-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 6-chloroquinoline-2,4-dicarboxylate is a chemical compound with the molecular formula C13H10ClNO4 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
An efficient, useful, and one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds has been accomplished from aryl amines and dimethyl/diethyl acetylenedicarboxylates using 20 mol% molecular iodine as a catalyst in acetonitrile at 80 °C .Molecular Structure Analysis
The molecular structure of Dimethyl 6-chloroquinoline-2,4-dicarboxylate consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
The synthesis of quinoline-2,4-dicarboxylate derivatives involves a pseudo three-component reaction. The pivotal role of molecular iodine in the formation of the major products, diester quinoline derivatives, and the minor product, triesters, is described in the mechanism .Physical And Chemical Properties Analysis
The molecular weight of Dimethyl 6-chloroquinoline-2,4-dicarboxylate is 279.68 . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Activity
Dimethyl 6-chloroquinoline-2,4-dicarboxylate derivatives have shown promise in antimicrobial applications. A study synthesized substituted diethyl 4-(2-chloroquinolin-3-yl)-2,6-dimethylpyridine-3,5-dicarboxylates and found these compounds to exhibit potent antimicrobial activities. The compounds displayed more effective activities than the corresponding 1,4-DHPs, highlighting their potential in combating microbial infections (Kumar et al., 2017).
2. Photophysical Studies
The impact of structural modification on the photophysical response of quinoline derivatives, including dimethyl 6-chloroquinoline-2,4-dicarboxylate, has been investigated. This research provides insight into how modifications in the molecular structure of these compounds influence their photophysical behavior, which is crucial for applications in materials science and photonic devices (Kundu et al., 2016).
3. Cytotoxic Activity
A study evaluated the cytotoxic activity of a tropolone derivative, which includes a quinoline structure similar to dimethyl 6-chloroquinoline-2,4-dicarboxylate. The compound demonstrated significant cytotoxic effects on the A549 cell line, indicating potential applications in cancer research and treatment (Kit et al., 2022).
4. Anticancer Agent Development
Research into the development of novel quinoline derivatives, like dimethyl 6-chloroquinoline-2,4-dicarboxylate, for anticancer applications has been ongoing. These compounds have shown potential as apoptosis inducers and anticancer agents, with some derivatives exhibiting high blood-brain barrier penetration, making them candidates for treating brain tumors (Sirisoma et al., 2009).
Eigenschaften
IUPAC Name |
dimethyl 6-chloroquinoline-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-18-12(16)9-6-11(13(17)19-2)15-10-4-3-7(14)5-8(9)10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFRIWTUOYSJFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 6-chloroquinoline-2,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide](/img/structure/B2387334.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2387335.png)

![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2387337.png)
![2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2387343.png)
amine hydrochloride](/img/structure/B2387344.png)




![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)
![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)
